molecular formula C6H6F3NO B13050099 (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine

(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine

Cat. No.: B13050099
M. Wt: 165.11 g/mol
InChI Key: OEXSFLKKUFUVBS-YFKPBYRVSA-N
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Description

(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is an organic compound characterized by the presence of a trifluoromethyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-furylcarboxaldehyde and trifluoroacetaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 3-furylcarboxaldehyde with trifluoroacetaldehyde under basic conditions to form an intermediate.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced further to form amine derivatives.

    Substitution: It can participate in substitution reactions, where the trifluoromethyl group or the furan ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation Products: Oxides and other oxidized derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and furan ring contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine: The enantiomer of the compound with similar structural features but different stereochemistry.

    2,2,2-Trifluoroethylamine: A simpler analogue without the furan ring.

    3-Furylmethylamine: A related compound with a furan ring but without the trifluoromethyl group.

Uniqueness: (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is unique due to the combination of the trifluoromethyl group and the furan ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H6F3NO

Molecular Weight

165.11 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethanamine

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5H,10H2/t5-/m0/s1

InChI Key

OEXSFLKKUFUVBS-YFKPBYRVSA-N

Isomeric SMILES

C1=COC=C1[C@@H](C(F)(F)F)N

Canonical SMILES

C1=COC=C1C(C(F)(F)F)N

Origin of Product

United States

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